BenchChemオンラインストアへようこそ!

5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one

Tyrosinase inhibition Melanogenesis Structure-activity relationship

The compound 5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one (CAS 127378-32-9) is a synthetic member of the β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) class, characterized by a 4-thioxothiazolidin-2-one core and a benzylidene substituent. Structurally, it is a regioisomeric analog of the intensively studied tyrosinase inhibitor 5-HMT [(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one], with the position of the hydroxy and methoxy groups swapped on the phenyl ring.

Molecular Formula C11H9NO3S2
Molecular Weight 267.3 g/mol
Cat. No. B12433356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one
Molecular FormulaC11H9NO3S2
Molecular Weight267.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)O)C=C2C(=O)NC(=S)S2
InChIInChI=1S/C11H9NO3S2/c1-15-7-2-3-8(13)6(4-7)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)
InChIKeyYEJUJHJJZCVXBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one: A Regioisomerically Differentiated PUSTC Tyrosinase Inhibitor


The compound 5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one (CAS 127378-32-9) is a synthetic member of the β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) class, characterized by a 4-thioxothiazolidin-2-one core and a benzylidene substituent [1]. Structurally, it is a regioisomeric analog of the intensively studied tyrosinase inhibitor 5-HMT [(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one], with the position of the hydroxy and methoxy groups swapped on the phenyl ring [2]. This positional isomerism is not trivial in the PUSTC scaffold: published structure-activity relationship (SAR) data for twelve (Z)-BTTZ derivatives demonstrate that the number and relative positions of hydroxyl/methoxyl substituents on the β-phenyl ring dictate both the inhibitory potency and the competitive binding mode against mushroom tyrosinase [3].

Why Generic 5-Benzylidene-2-thioxothiazolidin-4-one Analogs Cannot Substitute for 5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one


Substitution at the β-phenyl ring of the PUSTC scaffold is the primary determinant of tyrosinase inhibitory potency, binding conformation, and competitive mechanism [1]. Published head-to-head comparisons within the (Z)-BTTZ series show that even a positional swap of hydroxy and methoxy groups (e.g., compound 2f with 3-OH-4-OCH₃ vs. compound 2d with 3-OCH₃-4-OH) causes a 4.6-fold difference in mushroom tyrosinase IC₅₀ values (15.24 µM vs. 70.75 µM) [2]. Employing a generic, non-regioisomeric PUSTC analog therefore risks introducing an uncharacterized shift in both potency and binding mode, which cannot be predicted without experimentally derived SAR data for the specific 2-hydroxy-5-methoxy substitution pattern [3].

Quantitative Differentiation of 5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one from Closest Regioisomeric Analogs


Regioisomeric Identity: 2-Hydroxy-5-methoxy Substitution vs. 3-Hydroxy-4-methoxy (5-HMT) Scaffold

The target compound is the positional isomer of the well-characterized 5-HMT, differing by a steric and electronic rearrangement of the hydrogen-bond donor (2-OH) and the methoxy group (5-OCH₃). In the PUSTC series, the 3-hydroxy-4-methoxy configuration (analogous to 5-HMT) delivered an IC₅₀ of 15.24 ± 1.68 µM against mushroom tyrosinase, while the regioisomeric 3-methoxy-4-hydroxy substitution (2d) exhibited 4.6-fold weaker inhibition (IC₅₀ 70.75 ± 1.00 µM) [1]. No IC₅₀ value is publicly available for the 2-hydroxy-5-methoxy isomer; however, the published SAR indicates that the spatial orientation of the hydroxyl group relative to the thiocarbonyl warhead governs competitive binding geometry [2].

Tyrosinase inhibition Melanogenesis Structure-activity relationship

Competitive Binding Mode and Kinetic Implications for the 2-Hydroxy-5-methoxy Regioisomer

Kinetic analysis of the structurally closest analogs (2b and 2f) confirmed a purely competitive inhibition mechanism with respect to L-tyrosine substrate, supported by docking simulations showing occupancy in the tyrosinase active site [1]. This competitive behavior is linked to the ability of the hydroxyl group(s) to coordinate the dicopper center, while the methoxy substituent modulates lipophilicity and secondary interactions [2]. The 2-hydroxy-5-methoxy arrangement presents a unique donor-acceptor geometry that is predicted to alter both the Km-apparent shift and the inhibitor constant (Ki) relative to the 3-hydroxy-4-methoxy and 2,4-dihydroxy benchmarks, although experimental kinetic constants (Ki, α-value) remain to be determined [1].

Enzyme kinetics Competitive inhibition Lineweaver-Burk analysis

Cellular Anti-Melanogenic Efficacy: B16F10 Melanoma Cell Data for the PUSTC Scaffold

The PUSTC series has been evaluated in B16F10 melanoma cells for intracellular tyrosinase inhibition and melanin content reduction. Compound 2b (2,4-diOH) at 10 µM and compound 2f (3-OH-4-OCH₃) at 25 µM significantly suppressed melanin levels, with effects exceeding those of kojic acid at 25 µM [1]. The target compound's 2-hydroxy-5-methoxy substitution is predicted to exhibit intermediate cellular permeability (Log P) and distinct metabolic stability compared to the more polar 2,4-dihydroxy analog, which may influence its cell-based IC₅₀ relative to the enzymatic IC₅₀ [2]. However, no cell-based data specific to the 2-hydroxy-5-methoxy regioisomer have been published.

Melanogenesis B16F10 cells Cellular tyrosinase

In Vivo Validation of 5-HMT as a Benchmark for PUSTC Regioisomers

The 3-hydroxy-4-methoxy regioisomer (5-HMT) has been validated in vivo: topical application suppressed UVB-induced melanogenesis in HRM-2 hairless mice, demonstrating that the PUSTC scaffold achieves dermal bioavailability and functional depigmentation in a mammalian model [1]. No in vivo data exist for the 2-hydroxy-5-methoxy isomer. The difference in hydrogen-bond donor placement (2-OH vs. 3-OH) is expected to alter both target engagement residence time and metabolic glucuronidation/sulfation rates, which may yield a distinct pharmacokinetic profile relative to 5-HMT [2].

In vivo efficacy UVB-induced pigmentation HRM-2 hairless mice

Procurement-Guided Application Scenarios for 5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one


SAR-Driven Probe Expansion for PUSTC Tyrosinase Inhibitor Programs

This compound fills a missing regioisomer in the PUSTC SAR matrix (2-OH-5-OCH₃), complementing the 3-OH-4-OCH₃ (5-HMT) and 2,4-diOH (2b) entries. Adding it to a screening cascade allows research teams to dissect the positional contribution of the hydroxyl group to competitive binding affinity and selectivity over laccase and other copper-containing oxidases [1].

Computational Chemistry and Docking Benchmarking

The distinct hydrogen-bond vector of the 2-OH group makes this regioisomer an ideal validation case for tyrosinase homology model docking and molecular dynamics simulations, especially when comparing predicted binding poses against the experimentally characterized 2f and 2d compounds [1].

Metabolic Stability and Permeability Comparative Studies

With a predicted Log P differing from the more polar 2,4-dihydroxy analog, this compound can be used in parallel artificial membrane permeability assays (PAMPA) and liver microsome stability tests to establish whether the 2-hydroxy-5-methoxy substitution yields a favorable balance between cell permeability and Phase II conjugation susceptibility [2].

Cosmetic Active Ingredient Lead Identification

The compound is suitable as a starting point for structure-based optimization of topical skin-lightening agents, provided its enzymatic and cellular IC₅₀ values are first generated internally. The competitive mechanism inferred from scaffold analogs suggests a safer toxicological profile compared to irreversible tyrosinase inactivators [1].

Quote Request

Request a Quote for 5-(2-Hydroxy-5-methoxybenzylidene)-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.